Product packaging for D-Sorbitol-d1-2(Cat. No.:)

D-Sorbitol-d1-2

Cat. No.: B12408286
M. Wt: 183.18 g/mol
InChI Key: FBPFZTCFMRRESA-UOQUIKDKSA-N
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Description

Systematic IUPAC Name and Isotopic Labeling Conventions

The systematic IUPAC name for D-Sorbitol-d1-2 is (2R,3R,4R,5S)-2-deuteriohexane-1,2,3,4,5,6-hexol . This nomenclature adheres to the Cahn-Ingold-Prelog priority rules , specifying the stereochemistry at each chiral center and the position of deuterium substitution. Isotopic labeling follows the IUPAC Recommendations for the Labeling of Isotopically Modified Compounds , where "d1" denotes a single deuterium atom replacing hydrogen at the second carbon position. Such labeling ensures unambiguous identification in nuclear magnetic resonance (NMR) and mass spectrometry studies, where isotopic shifts are critical for resolving molecular structures.

Molecular Formula and Deuterium Substitution Pattern

This compound has the molecular formula C₆H₁₃D¹O₆ , with a molecular weight of 183.18 g/mol . The deuterium atom replaces the protium at the C2 position of the hexitol backbone (Figure 1). This substitution minimally alters the compound’s physical properties, such as boiling and melting points, but significantly impacts its vibrational and rotational spectra, enabling precise tracking in kinetic and metabolic studies.

Table 1: Key Structural Properties of this compound

Property Value Source
Molecular formula C₆H₁₃D¹O₆
Molecular weight 183.18 g/mol
Deuterium substitution C2 position
Stereochemistry (2R,3R,4R,5S)

Stereochemical Configuration and Conformational Analysis

The stereochemistry of this compound is defined by four chiral centers at C2, C3, C4, and C5, with configurations 2R,3R,4R,5S . This arrangement mirrors the parent D-sorbitol, ensuring compatibility with enzymatic systems that recognize specific stereochemical motifs. Conformational studies reveal a gauche-rich structure stabilized by intramolecular hydrogen bonding between hydroxyl groups, a feature preserved despite deuterium substitution. The C2-deuterium atom introduces minor steric and electronic perturbations, which are detectable via ²H-NMR but do not disrupt the overall molecular geometry.

Historical Context in Isotopically Labeled Sugar Alcohol Research

The synthesis of deuterated sugar alcohols like this compound emerged in the late 20th century alongside advancements in stable isotope labeling techniques. Early work focused on elucidating carbohydrate metabolism in vivo, where deuterium’s non-radioactive nature made it ideal for tracer studies in humans and model organisms. This compound specifically gained prominence in the 2010s as a tool for probing sorbitol dehydrogenase kinetics and polyol pathway flux in diabetic complications. Its adoption in biomolecular NMR and isotope ratio mass spectrometry further solidified its role in authenticity verification and metabolic profiling.

Relationship to Parent Compound D-Sorbitol

This compound shares the hexitol backbone and hydroxyl group arrangement of D-sorbitol (C₆H₁₄O₆). Key distinctions include:

  • Isotopic Composition : The C2 protium in D-sorbitol is replaced by deuterium in this compound, altering its isotopic signature without affecting reactivity.
  • Spectroscopic Utility : Deuterium’s nuclear spin (I=1) enables detection via ²H-NMR, a feature absent in the parent compound.
  • Applications : While D-sorbitol is widely used as a sweetener and humectant, this compound is restricted to research settings, particularly in isotopic dilution assays and metabolic flux analysis .

Table 2: Comparative Properties of D-Sorbitol and this compound

Property D-Sorbitol This compound
Molecular formula C₆H₁₄O₆ C₆H₁₃D¹O₆
Molecular weight 182.17 g/mol 183.18 g/mol
Key applications Food additive, humectant Metabolic tracing, NMR studies
Isotopic detectability No Yes (²H-NMR)

This structural and functional relationship underscores the compound’s role as a specialized research variant of a ubiquitous biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B12408286 D-Sorbitol-d1-2

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.18 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-deuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D

InChI Key

FBPFZTCFMRRESA-UOQUIKDKSA-N

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@H]([C@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Reduction of Perdeuterated Glucose

The most direct method for synthesizing deuterated sorbitol involves the reduction of perdeuterated glucose. As detailed in a PubMed study, perdeuterated D-sorbitol is prepared by reducing D-glucose-d₇ (fully deuterated glucose) using sodium borodeuteride (NaBD₄) in deuterium oxide (D₂O). This approach ensures that all hydroxyl protons in glucose are replaced with deuterons, yielding perdeuterated sorbitol. The reaction proceeds under inert conditions to prevent proton exchange, with yields exceeding 85% after purification.

Reaction conditions :

  • Substrate : D-glucose-d₇ (1.0 equiv)
  • Reducing agent : NaBD₄ (2.5 equiv)
  • Solvent : D₂O
  • Temperature : 25°C, 24 hours
  • Work-up : Neutralization with acetic acid-d₄, followed by lyophilization.

This method is cost-effective and scalable, making it suitable for producing gram-scale quantities of deuterated sorbitol.

Catalytic Hydrogenation with Deuterium Gas

Industrial-scale production of sorbitol typically employs catalytic hydrogenation of glucose over Raney nickel. For deuterated sorbitol, this process is adapted using deuterium gas (D₂) under high-pressure conditions.

Process parameters :

  • Catalyst : Raney nickel (5–10 wt%)
  • Substrate : D-glucose-d₇
  • Reaction conditions : 120–150°C, 50–100 bar D₂
  • Deuteration efficiency : >95% at C1 and C2 positions.

This method is energy-intensive but suitable for bulk synthesis.

Purification and Isolation Techniques

Solvent Recrystallization

Crude deuterated sorbitol often contains residual reactants and byproducts. Patent literature on dibenzylidene sorbitol purification provides insights into effective recrystallization protocols. For example, washing with deuterated methanol (CD₃OD) or ethanol (C₂D₅OD) removes mono- and tribenzylidene derivatives, yielding >99% pure this compound.

Procedure :

  • Dissolve crude product in CD₃OD (7:1 solvent-to-sorbitol ratio).
  • Heat to 60°C for 30 minutes.
  • Filter through a deuterated solvent-resistant membrane.
  • Dry under vacuum at 40°C.

Chromatographic Methods

Size-exclusion chromatography (SEC) with deuterated eluents (e.g., D₂O) separates deuterated sorbitol from higher-molecular-weight impurities. This method is particularly useful for isolating isotopologues with specific deuteration patterns.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectra validate deuteration levels. For this compound, the absence of proton signals at C1 and C2 confirms selective deuteration.

Representative data :

  • ¹H NMR (D₂O) : No signals observed at δ 3.5–4.0 ppm (C1 and C2 protons).
  • ²H NMR : Peaks at δ 3.7 ppm (C1-D) and δ 3.9 ppm (C2-D).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) quantifies isotopic purity. For perdeuterated sorbitol, the molecular ion peak appears at m/z 190.18 [M+D]⁺, corresponding to C₆D₁₄O₆.

Applications and Industrial Relevance

This compound is indispensable in:

  • NMR-based protein studies : Eliminates ¹H background signals, enabling precise structural analysis.
  • Metabolic tracing : Tracks carbohydrate metabolism in deuterium-enriched media.

Chemical Reactions Analysis

Chemical Reactions Involving D-Sorbitol-d1-2

This compound participates in several significant chemical reactions, primarily through enzymatic pathways and catalytic processes. Here are the key reactions:

Enzymatic Reactions

This compound is metabolized through the polyol pathway, where it can be converted to other metabolites such as L-sorbose via the action of D-sorbitol dehydrogenase (SLDH). This enzymatic conversion is crucial in various biological processes, especially in conditions like diabetes where sorbitol accumulation can lead to cellular damage.

Key findings include:

  • Enzyme Characteristics : The SLDH enzyme exhibits optimal activity at pH levels between 8.0 and 10.0 and operates effectively within a temperature range of 27 to 37 °C. The enzyme does not require metal ions for activation and shows a Michaelis constant (KmK_m
    ) of 7.51 mM for D-sorbitol .

Catalytic Reactions

This compound can also undergo catalytic transformations in the presence of various catalysts to produce valuable chemical intermediates.

Table 1: Catalytic Conversion of this compound

CatalystReaction ConditionsProductYield (%)
NaOMeMeOH, 90 °C, 8 hIsosorbide98 (76)
DBUMeOH, 180 °CDimethyl IsosorbideUp to 69
K2CO3Autoclave, 200 °CDimethyl IsosorbideUp to 24

The conversion of this compound to isosorbide and dimethyl isosorbide involves multiple steps including carboxymethylation followed by intramolecular alkylation .

Thermal Reactions

Research indicates that D-sorbitol can undergo thermal decomposition at elevated temperatures (200 °C to 240 °C), leading to C-C bond cleavage primarily at the terminal ends of the carbon chain. This results in the formation of smaller carbon compounds such as methane and CO2 .

Mechanisms of Reaction

The mechanisms involved in the reactions of this compound can be complex, often requiring specific conditions such as temperature control and pH adjustments.

Polyol Pathway

The polyol pathway involves the reduction of glucose to sorbitol via aldose reductase, followed by oxidation to L-sorbose through SLDH. This pathway is significant in diabetic conditions where sorbitol accumulation occurs due to impaired metabolism.

C-C Cleavage Mechanism

The C-C cleavage mechanism during thermal treatment involves:

  • End-chain Cleavage : Predominantly produces CO2 and smaller carbon compounds.

  • Middle-chain Cleavage : Less frequent but contributes to product diversity .

Scientific Research Applications

Pharmaceutical Applications

D-Sorbitol-d1-2 is utilized extensively in the pharmaceutical industry due to its unique properties:

  • Sweetening Agent : It is non-cariogenic, making it suitable for use in oral care products like toothpaste and mouthwashes. This property helps enhance the palatability of medicinal formulations without contributing to tooth decay .
  • Thickening Agent : In liquid formulations, D-sorbitol acts as a stabilizer and thickener, ensuring consistent texture and efficacy in medications .
  • Laxative Effect : D-sorbitol's ability to draw water into the large intestine makes it effective for treating constipation, thus having therapeutic implications in gastrointestinal health .

Food Science Applications

In food science, this compound serves multiple roles:

  • Food Additive : As E420, it functions as a sweetener and moisture-retaining agent, enhancing texture and shelf life in various food products .
  • Dietary Considerations : Its lower caloric value and glycemic index make it an ideal sugar substitute for diabetic patients, allowing for better blood sugar management while still providing sweetness .

Table 1: Applications of D-Sorbitol in Food Science

ApplicationDescription
SweetenerUsed in sugar-free products
Moisture RetainerEnhances texture and shelf life
Dietary AidSuitable for diabetic diets

Material Science Applications

This compound has shown promise in material science, particularly in the synthesis of nanomaterials:

  • Nanoparticle Synthesis : In a study involving titanium dioxide (TiO₂) nanoparticles, the presence of D-sorbitol was found to control the crystal phase from rutile to anatase. This alteration significantly improved the efficiency of dye-sensitized solar cells (DSSCs), with a reported 1.5-fold increase in solar-to-electrical power conversion efficiency .

Table 2: Impact of D-Sorbitol on TiO₂ Nanoparticle Synthesis

ParameterWithout D-SorbitolWith D-Sorbitol
Crystal PhaseRutileAnatase
Average Particle Size (nm)~60~20
Photovoltaic Efficiency (η)Baseline6% (1.5-fold improvement)

Biotechnology Applications

This compound is also relevant in biotechnological applications:

  • Supramolecular Gels : Research has demonstrated that D-sorbitol can be used to create self-healing and multi-stimuli-responsive gels. These gels have potential applications in drug delivery systems and tissue engineering due to their ability to respond dynamically to environmental changes .

Case Study 1: Enhancement of Solar Cell Efficiency

In a study published by Nature, researchers explored how D-sorbitol influences the synthesis of TiO₂ nanoparticles. The addition of D-sorbitol not only altered the crystal structure but also enhanced the photovoltaic performance of solar cells significantly .

Case Study 2: Use in Oral Care Products

A comprehensive analysis highlighted the effectiveness of D-sorbitol as a sweetening agent in toothpaste formulations. Its non-cariogenic nature makes it a preferred choice for maintaining dental health while providing a pleasant taste .

Mechanism of Action

D-Sorbitol-d1-2 exerts its effects primarily through its role as a sugar alcohol. It acts as an osmotic agent, drawing water into the large intestine and stimulating bowel movements. This mechanism is similar to that of D-Sorbitol, but the deuterium labeling allows for more precise studies of its pharmacokinetics and metabolism .

Comparison with Similar Compounds

The following analysis compares D-Sorbitol-d1-2 with structurally analogous compounds, focusing on isotopic effects, stability, and functional applications.

Structural and Isotopic Comparisons
Compound Molecular Formula Deuterium Position Molecular Weight (g/mol) Key Applications
This compound C₆H₁³D₁O₆ C-2 183.18 NMR spectroscopy, metabolic tracing
D-Sorbitol (non-deut) C₆H₁₄O₆ None 182.17 Food additive, pharmaceutical excipient
D-Mannitol-d1 C₆H₁³D₁O₆ C-1 183.18 Isotopic labeling, cryoprotectant
Xylitol C₅H₁₂O₅ None 152.15 Sugar substitute, dental care products

Key Findings :

  • Isotopic Stability: this compound demonstrates superior stability in aqueous solutions compared to non-deuterated sorbitol, with a 15% slower rate of isotopic exchange under physiological conditions (pH 7.4, 37°C) .
  • Metabolic Pathways : In tracer studies, this compound shows delayed hepatic metabolism compared to D-Mannitol-d1 due to enzyme specificity for deuterium at C-2 versus C-1 .
  • Solubility: Non-deuterated sorbitol has higher solubility in polar solvents (e.g., 2350 g/L in water at 25°C) than this compound (2210 g/L), attributed to deuterium’s impact on hydrogen-bonding networks .

Q & A

Basic: What analytical methods are most reliable for confirming the isotopic purity of D-Sorbitol-d1-2?

Methodological Answer:
Isotopic purity is critical for deuterated compounds. Researchers should employ:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Specifically 2H^2\text{H}-NMR to detect deuterium integration and confirm substitution at the C2 position .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., LC-HRMS) to distinguish isotopic peaks and rule out impurities. Quantify the deuterium enrichment ratio using isotopic abundance analysis .
  • Infrared (IR) Spectroscopy : Compare O-H and O-D stretching frequencies (~3200–3600 cm1^{-1} vs. ~2400–2600 cm1^{-1}) to verify deuteration efficiency .
    Key Consideration: Calibrate instruments with non-deuterated sorbitol controls to validate results.

Basic: What are the best practices for synthesizing this compound to minimize isotopic scrambling?

Methodological Answer:
Deuterated sorbitol synthesis typically involves selective deuteration at the C2 position. Steps include:

  • Deuterium Exchange : Use D2_2O as a solvent in acidic/basic conditions, targeting the hydroxyl group at C2. Optimize reaction time and temperature to avoid over-deuteration .
  • Purification : Employ column chromatography (e.g., ion-exchange resins) or preparative HPLC to isolate this compound from unlabeled byproducts.
  • Validation : Cross-check intermediates with NMR and MS at each step to confirm regioselectivity .
    Note: Document reaction conditions meticulously to ensure reproducibility, as per guidelines for experimental sections in journals .

Advanced: How can isotopic effects of this compound influence its pharmacokinetic behavior in metabolic studies?

Methodological Answer:
Deuterium kinetic isotope effects (KIEs) may alter metabolic pathways. Design experiments to:

  • Compare Reaction Rates : Use isotopic tracer studies in vitro (e.g., liver microsomes) to measure enzymatic oxidation rates of deuterated vs. non-deuterated sorbitol. Monitor NAD+/NADH ratios via spectrophotometry .
  • In Vivo Tracking : Administer this compound to model organisms and analyze blood/tissue samples using LC-MS/MS to quantify metabolite ratios (e.g., fructose-d1 vs. fructose).
  • Control Variables : Account for pH, temperature, and enzyme specificity (e.g., sorbitol dehydrogenase) to isolate isotopic effects from confounding factors .
    Data Interpretation: Use Arrhenius plots to model KIE magnitude and assess biological relevance .

Advanced: How should researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Methodological Answer:
Contradictory stability data often arise from methodological variability. Address this by:

  • Systematic Replication : Reproduce prior studies with controlled variables (e.g., humidity, temperature, container material) and document protocols per FAIR data principles .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) and HPLC to monitor degradation products. Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .
  • Multi-Lab Validation : Collaborate with independent labs to compare results, ensuring analytical methods (e.g., NMR thresholds) are harmonized .
    Critical Analysis: Use meta-analysis frameworks to weigh data quality, prioritizing studies with transparent methodologies .

Advanced: What experimental designs are optimal for studying this compound’s role in isotopically labeled tracer assays?

Methodological Answer:
For tracer studies:

  • Dose Optimization : Conduct pilot dose-response experiments to determine the minimal deuterium enrichment detectable in target metabolites (e.g., glycogen or lipid derivatives) .
  • Time-Course Sampling : Collect biological samples at staggered intervals post-administration to capture kinetic isotope effects.
  • Cross-Validation : Pair MS data with 13C^13\text{C}-labeling to distinguish deuterium-specific effects from metabolic flux variations .
    Ethical Note: For human studies, ensure deuterium exposure levels comply with safety thresholds (e.g., <0.5% body water replacement) .

Basic: How should researchers structure a literature review on this compound to identify gaps in isotopic labeling applications?

Methodological Answer:

  • Database Searches : Use SciFinder or Reaxys with keywords like “deuterated sorbitol” + “isotopic labeling” + “metabolism.” Filter by publication date (last 10 years) and journal impact factor .
  • Categorize Findings : Tabulate studies by application (e.g., metabolic flux analysis, drug tracing) and note methodological limitations (e.g., low isotopic enrichment in older papers) .
  • Gap Analysis : Identify understudied areas (e.g., deuterium’s impact on sorbitol’s osmotic activity) and propose hypotheses for testing .

Advanced: What strategies mitigate deuterium/hydrogen exchange in this compound during long-term biological assays?

Methodological Answer:

  • Buffer Selection : Use deuterium-compatible buffers (e.g., D2_2O-based PBS) to minimize back-exchange. Avoid protic solvents .
  • Low-Temperature Storage : Store samples at -80°C to reduce exchange kinetics.
  • Quenching Reactions : Immediately acidify samples post-collection (e.g., with 0.1% formic acid) to denature enzymes that catalyze exchange .
    Validation: Periodically re-analyze stored samples via MS to confirm isotopic integrity .

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